Superior Predicted Binding Affinity to M. tuberculosis GyrB Out of 2,824 Screened Anthraquinones
In a head-to-head virtual screening of 2,824 anthraquinones, N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (BS-1) achieved the best molecular docking score against the *M. tuberculosis* GyrB ATP-binding pocket [1]. Its PLANTS docking score of -105.4 outperformed the next-best anthraquinone-2-sulfonamide, BS-7 (N,N-dimethyl analog), by 3.0 dimensionless units, and was 1.8 units better than the top-ranked non-sulfonamide, BS-2 [1]. This ranking was specifically attributed to the hydroxyethyl substituent, which forms critical hydrogen bonds with residues Asn52, Gly107, Val123, Gly124, and Val125 deep in the catalytic site [1].
| Evidence Dimension | Predicted binding affinity (Molecular Docking Score, PLANTS dimensionless score) |
|---|---|
| Target Compound Data | BS-1 Score: -105.4 |
| Comparator Or Baseline | BS-7 (N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide) Score: -102.4; BS-2 ((9,10-dioxoanthracen-2-yl) methanesulfonate) Score: -103.6; ANP (Co-crystallized ligand) Score: -112.5 |
| Quantified Difference | Δ Score (vs. BS-7): -3.0; Δ Score (vs. BS-2): -1.8 |
| Conditions | Assay: Molecular docking-based virtual screening using PLANTS-1.2 software with the ChemPLP scoring function. Target: ATP-binding pocket of M. tuberculosis DNA gyrase B (PDB: 3ZKBL). |
Why This Matters
For researchers procuring a chemical probe to validate M. tuberculosis GyrB inhibition, the 3.0-unit score improvement over its closest sulfonamide analog signifies a non-trivial difference in predicted binding affinity that can be decisive for achieving a measurable biological effect in follow-up in vitro assays.
- [1] Amorim, J.C.; Cabrera Bermeo, A.E.; Vásquez Urgilés, V.E.; Martínez León, M.R.; Carpio Arévalo, J.M. An In-Silico Evaluation of Anthraquinones as Potential Inhibitors of DNA Gyrase B of Mycobacterium tuberculosis. Microorganisms 2022, 10, 2434. View Source
